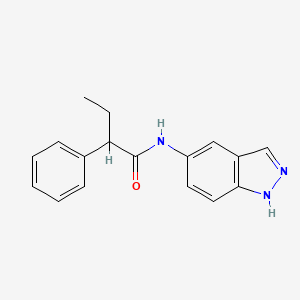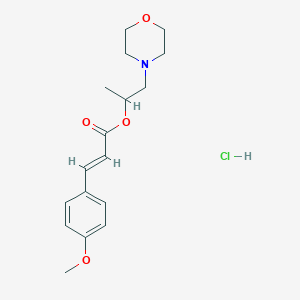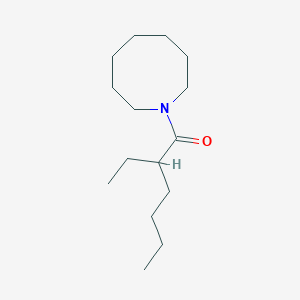
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
科学的研究の応用
Curcumin has been extensively studied for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to have potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Curcumin has also been studied for its potential use in wound healing, as well as its ability to protect against liver damage and reduce cholesterol levels.
作用機序
The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Curcumin has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have neuroprotective effects, as well as potential benefits in the treatment of diabetes and cardiovascular disease. Curcumin has been shown to modulate the expression of various genes involved in inflammation, as well as inhibit the activity of various enzymes and transcription factors involved in inflammation.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one is also known for its poor bioavailability, which can limit its effectiveness in vivo. Additionally, this compound can be prone to degradation in certain conditions, which can affect its stability and potency.
将来の方向性
There are several future directions for 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one research, including the development of more effective delivery systems to improve its bioavailability. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use. Other areas of research include the potential use of this compound in the treatment of neurodegenerative diseases, as well as its potential use as a chemopreventive agent. Overall, the potential therapeutic uses of this compound are vast, and further research is needed to fully explore its potential.
合成法
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-one from turmeric, which involves the isolation and purification of 1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)-2-propen-1-oneoids from the rhizome of the turmeric plant. Chemical synthesis involves the reaction of various starting materials to produce this compound, while microbial fermentation involves the use of microorganisms to produce this compound.
特性
IUPAC Name |
(E)-1-(2-hydroxy-5-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-3-6-14(7-4-12)8-10-17(19)15-11-13(2)5-9-16(15)18/h3-11,18H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHXLDRSCWJMDC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)



![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
![4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)
![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5327120.png)
![1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5327126.png)
